2-(4-Amino-1-benzylpiperidin-4-yl)acetonitrile
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Overview
Description
2-(4-Amino-1-benzylpiperidin-4-yl)acetonitrile is a chemical compound with the molecular formula C14H18N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1-benzylpiperidin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or benzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and nitriles.
Scientific Research Applications
2-(4-Amino-1-benzylpiperidin-4-yl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1-benzylpiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Amino-1-benzylpiperidin-4-yl)acetonitrile include:
- 2-(1-benzylpiperidin-4-yl)acetonitrile
- 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both amino and nitrile functional groups.
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(4-amino-1-benzylpiperidin-4-yl)acetonitrile |
InChI |
InChI=1S/C14H19N3/c15-9-6-14(16)7-10-17(11-8-14)12-13-4-2-1-3-5-13/h1-5H,6-8,10-12,16H2 |
InChI Key |
AIUIWLTYSWSIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CC#N)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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